N,N-Dimethyl-3,4-dinitroaniline

Descripción

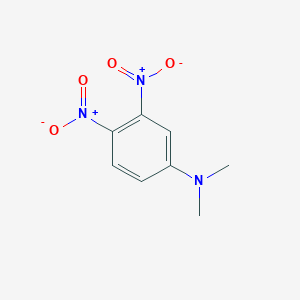

N,N-Dimethyl-3,4-dinitroaniline (CAS 3599-85-9) is an aromatic amine derivative with the molecular formula C₈H₉N₃O₄ and a molecular weight of 211.18 g/mol . Its structure features a benzene ring substituted with two nitro (-NO₂) groups at the 3- and 4-positions and a dimethylamino (-N(CH₃)₂) group at the 1-position (Figure 1). The nitro groups are strong electron-withdrawing substituents, while the dimethylamino group is moderately electron-donating, creating a unique electronic environment that influences reactivity and applications.

This compound is primarily used as an intermediate in organic synthesis, particularly in the production of dyes, agrochemicals, and pharmaceuticals . Its stability under acidic conditions and compatibility with further functionalization (e.g., reduction of nitro groups) make it valuable in multi-step syntheses.

Propiedades

Número CAS |

35998-95-9 |

|---|---|

Fórmula molecular |

C8H9N3O4 |

Peso molecular |

211.17 g/mol |

Nombre IUPAC |

N,N-dimethyl-3,4-dinitroaniline |

InChI |

InChI=1S/C8H9N3O4/c1-9(2)6-3-4-7(10(12)13)8(5-6)11(14)15/h3-5H,1-2H3 |

Clave InChI |

WVNFNDMQVLUXPB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Otros números CAS |

35998-95-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between N,N-Dimethyl-3,4-dinitroaniline and related dinitroaniline derivatives:

| Compound Name | Substituents | Molecular Weight (g/mol) | Electronic Effects |

|---|---|---|---|

| N,N-Dimethyl-3,4-dinitroaniline | 3,4-NO₂; 1-N(CH₃)₂ | 211.18 | Strong electron withdrawal (NO₂) + moderate donation (N(CH₃)₂) |

| 2-Chloro-4,6-dinitroaniline (CAS 3530-44-9) | 2-Cl; 4,6-NO₂ | 217.57 | Electron withdrawal (NO₂, Cl) enhances electrophilic substitution resistance |

| N-Benzyl-2,4-dinitroaniline (CAS 7403-38-5) | 2,4-NO₂; 1-NHCH₂C₆H₅ | 273.24 | Bulky benzyl group increases steric hindrance |

| N-Allyl-2,4-dinitroaniline (CAS 7403-39-6) | 2,4-NO₂; 1-NHCH₂CH=CH₂ | 223.19 | Allyl group introduces conjugation and reactivity |

Key Observations :

- Substituent Position : The positions of nitro groups significantly alter reactivity. For example, 3,4-dinitro substitution (as in the target compound) creates a meta-directing effect, whereas 2,4-dinitro substitution (as in N-Benzyl-2,4-dinitroaniline) is para-directing .

- Functional Groups: The dimethylamino group in N,N-Dimethyl-3,4-dinitroaniline enhances solubility in polar solvents compared to non-alkylated analogs like 2-Chloro-4,6-dinitroaniline .

N,N-Dimethyl-3,4-dinitroaniline

- Reduction: Selective reduction of nitro groups yields diamino derivatives, useful in azo dye synthesis .

- Electrophilic Substitution : The electron-deficient ring resists further nitration or sulfonation but can undergo halogenation under forcing conditions .

2-Chloro-4,6-dinitroaniline

- Nucleophilic Displacement : The chlorine atom at the 2-position is susceptible to substitution by amines or alkoxides, enabling synthesis of herbicides and fungicides .

N-Benzyl-2,4-dinitroaniline

Research Findings and Data Tables

Table 1: Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Solubility in Ethanol (g/100 mL) |

|---|---|---|

| N,N-Dimethyl-3,4-dinitroaniline | 220–225 | 15.2 |

| 2-Chloro-4,6-dinitroaniline | 210–215 | 8.7 |

| N-Benzyl-2,4-dinitroaniline | 245–250 | 3.5 |

Source : Extrapolated from nitroaniline analogs in .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.